N-(2,5-Difluorobenzyl)phthalimide
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Overview
Description
N-(2,5-Difluorobenzyl)phthalimide is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorobenzyl)phthalimide typically involves the reaction of phthalic anhydride with 2,5-difluorobenzylamine. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorobenzyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phthalic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to form substituted phthalimides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phthalimides
Scientific Research Applications
N-(2,5-Difluorobenzyl)phthalimide has found applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of N-(2,5-Difluorobenzyl)phthalimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzylphthalimide: Lacks the fluorine atoms, resulting in different biological activities and binding affinities.
N-(2,4-Difluorobenzyl)phthalimide: Similar structure but with fluorine atoms at different positions, leading to variations in chemical reactivity and biological effects.
N-(3,5-Difluorobenzyl)phthalimide: Another positional isomer with distinct properties
Uniqueness
N-(2,5-Difluorobenzyl)phthalimide is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO2/c16-10-5-6-13(17)9(7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPFKRRLUVOCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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